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molecular formula C11H14N2O4S B8393690 1-Ethyl-5-(nitromethylsulphonyl)indoline

1-Ethyl-5-(nitromethylsulphonyl)indoline

Cat. No. B8393690
M. Wt: 270.31 g/mol
InChI Key: VSXMSPMYCWLUMW-UHFFFAOYSA-N
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Patent
US05102905

Procedure details

Tetrabutylammonium borohydride (3.85 g, 15 mmol) was added to a solution of 1-acetyl-5-(nitromethylsulphonyl)indoline (1.45 g, 5 mmol) in dichloromethane (30 ml), and the mixture was stirred at reflux for 18 hours. The solvent was removed by evaporation, 2 M hydrochloric acid (30 ml) was added, and the mixture was heated at reflux for 20 minutes. The solution was then poured into sufficient of an ice-cold saturated solution of sodium hydrogen carbonate to adjust the mixture to pH 6. The mixture was then extracted with dichloromethane, the combined extracts were dried (MgSO4), and the solvent was removed by evaporation. The resultant yellow oil was purified by flash chromatography on silica (Merck kieselgel Art. 7736), eluting with dichloromethane, to give 1-ethyl-5-(nitromethylsulphonyl)indoline as a solid, m.p. 122° C.; microanalysis, found: C,49.3; H,5.1; N,10.4%; C11H14N2O4S requires: C,48.9; H,5.2; N,10.4%.
Quantity
3.85 g
Type
reactant
Reaction Step One
Name
1-acetyl-5-(nitromethylsulphonyl)indoline
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[BH4-].C([N+](CCCC)(CCCC)CCCC)CCC.[C:19]([N:22]1[C:30]2[C:25](=[CH:26][C:27]([S:31]([CH2:34][N+:35]([O-:37])=[O:36])(=[O:33])=[O:32])=[CH:28][CH:29]=2)[CH2:24][CH2:23]1)(=O)[CH3:20]>ClCCl>[CH2:19]([N:22]1[C:30]2[C:25](=[CH:26][C:27]([S:31]([CH2:34][N+:35]([O-:37])=[O:36])(=[O:32])=[O:33])=[CH:28][CH:29]=2)[CH2:24][CH2:23]1)[CH3:20] |f:0.1|

Inputs

Step One
Name
Quantity
3.85 g
Type
reactant
Smiles
[BH4-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
1-acetyl-5-(nitromethylsulphonyl)indoline
Quantity
1.45 g
Type
reactant
Smiles
C(C)(=O)N1CCC2=CC(=CC=C12)S(=O)(=O)C[N+](=O)[O-]
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation, 2 M hydrochloric acid (30 ml)
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 minutes
Duration
20 min
ADDITION
Type
ADDITION
Details
The solution was then poured into sufficient of an ice-cold saturated solution of sodium hydrogen carbonate
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation
CUSTOM
Type
CUSTOM
Details
The resultant yellow oil was purified by flash chromatography on silica (Merck kieselgel Art. 7736)
WASH
Type
WASH
Details
eluting with dichloromethane

Outcomes

Product
Name
Type
product
Smiles
C(C)N1CCC2=CC(=CC=C12)S(=O)(=O)C[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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